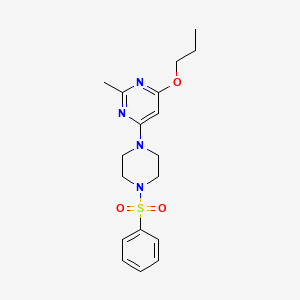
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anti-cancer drug. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of NAE, which is responsible for activating the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the function of several cellular pathways, including the cullin-RING ubiquitin ligases (CRLs) that are involved in the degradation of proteins. 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide inhibits NAE by binding to its active site and preventing the activation of NEDD8. This leads to the accumulation of NEDD8-conjugated proteins, which disrupts the function of CRLs and other cellular pathways.
Biochemical and Physiological Effects:
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. The accumulation of NEDD8-conjugated proteins by 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide disrupts the function of several cellular pathways that are critical for cancer cell survival, including the CRLs that are involved in the degradation of oncogenic proteins. 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide also inhibits the DNA damage response pathway, which is important for repairing DNA damage and preventing the accumulation of mutations that can lead to cancer. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments, including its potency and specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory effects. However, 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide also has limitations, including its toxicity and potential off-target effects. 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have dose-dependent toxicity in several animal models, and its long-term effects on normal cells and tissues are not well understood.
Future Directions
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has shown promising results in preclinical and clinical studies, but several challenges remain before it can be used as an anti-cancer drug. Future research should focus on understanding the long-term effects of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide on normal cells and tissues, identifying biomarkers that can predict patient response to 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide, and developing combination therapies that can enhance the efficacy of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has potential applications beyond cancer therapy, including the treatment of inflammatory diseases and viral infections. Future research should explore these potential applications and identify new targets for 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide.
Synthesis Methods
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer drug. The inhibition of NAE by 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide leads to the accumulation of NEDD8-conjugated proteins, which in turn disrupts the function of several cellular pathways that are critical for cancer cell survival. 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-12-16(25(29)30)10-11-19(13)23-20(26)14-6-8-15(9-7-14)24-21(27)17-4-2-3-5-18(17)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPSEKVGOVQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)
![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)


![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)